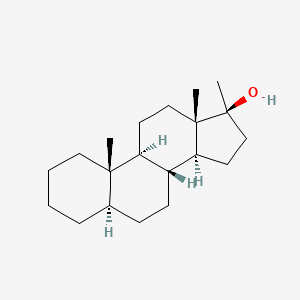

protodrol,17a-Methyl-5a-androst-17b-ol

Description

Protodrol, systematically named 17α-Methyl-5α-androst-17β-ol (CAS 1229-04-5), is a synthetic anabolic-androgenic steroid (AAS) and a structural analog of desoxymethyltestosterone (DMT or Madol) . It is classified as a Schedule III controlled substance in the United States, restricted to forensic and research applications. The compound is provided as a crystalline solid with >98% purity and requires storage at -20°C for stability . Protodrol lacks a 3-keto group, distinguishing it from testosterone, and features a 17α-methyl group to resist hepatic metabolism, enhancing oral bioavailability .

Properties

CAS No. |

1229-04-5 |

|---|---|

Molecular Formula |

C20H34O |

Molecular Weight |

290.491 |

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C20H34O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h14-17,21H,4-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1 |

InChI Key |

YRLBWYBAALVUGC-PAPWGAKMSA-N |

SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4(C)O)C |

Synonyms |

Methylandrostanol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protodrol,17a-Methyl-5a-androst-17b-ol typically involves the methylation of androstanoloneThis can be achieved using reagents such as methyl iodide in the presence of a strong base like potassium tert-butoxide .

Industrial Production Methods

Industrial production of protodrol,17a-Methyl-5a-androst-17b-ol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

protodrol,17a-Methyl-5a-androst-17b-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group at the 17th position to a ketone.

Reduction: The compound can be reduced to form different dihydro derivatives.

Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid nucleus.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of protodrol,17a-Methyl-5a-androst-17b-ol, each with distinct biological activities .

Scientific Research Applications

protodrol,17a-Methyl-5a-androst-17b-ol has several applications in scientific research:

Mechanism of Action

protodrol,17a-Methyl-5a-androst-17b-ol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote the development of male characteristics and muscle growth. The compound cannot be aromatized to estrogen, making it a pure androgenic steroid .

Comparison with Similar Compounds

Desoxymethyltestosterone (Madol; 17α-Methyl-5α-androst-2-en-17β-ol)

- CAS : 3275-64-7

- Structure : Shares the 17α-methyl and 17β-hydroxy groups with Protodrol but includes a Δ2 double bond (5α-androst-2-en-17β-ol backbone) .

- Activity : The Δ2 unsaturation slightly reduces androgenic potency compared to Protodrol while retaining anabolic effects. Both compounds are metabolized similarly, but Madol’s double bond may alter receptor binding kinetics .

Stanozolol (17α-Methyl-5α-androstan-17β-olo[3,2-c]pyrazole)

- Structure : Features a fused pyrazole ring at the 3,2-c position, replacing the 3-hydroxyl group in Protodrol .

- Activity: The pyrazole modification increases resistance to aromatization and 5α-reductase metabolism, resulting in a higher anabolic-to-androgenic ratio (AAR) than Protodrol. Stanozolol also exhibits prolonged half-life due to reduced hepatic clearance .

17α-Methyl-5β-androst-1-ene-3α,17β-diol

- CAS: Not specified; molecular formula C20H32O2 .

- Structure : The 5β configuration (A-ring) contrasts with Protodrol’s 5α structure, leading to distinct metabolic pathways. The 3α-hydroxyl group enhances water solubility but reduces membrane permeability .

- Detection : Differentiated from Protodrol via LC-MS/MS using precursor ion transitions (e.g., m/z 270 → 213 for 5β metabolites vs. m/z 272 → 199 for 5α derivatives) .

Cynostane (2-Cyano-17α-methyl-17β-hydroxy-androst-3-one)

- Structure: Introduces a 2-cyano group and a 3-keto group, replacing Protodrol’s 3-hydroxyl .

- Activity: The cyano group increases binding affinity to androgen receptors (ARs), while the 3-keto group mimics testosterone, resulting in stronger anabolic effects. However, this modification increases hepatotoxicity risk compared to Protodrol .

Pharmacokinetic and Metabolic Differences

| Compound | Key Metabolic Features | Half-Life (Est.) | AAR | Hepatic Resistance |

|---|---|---|---|---|

| Protodrol | 17α-methyl group prevents 17β-hydroxysteroid dehydrogenase (HSD) oxidation | 6–8 hours | 1:1 | Moderate |

| Madol | Δ2 double bond slows 5α-reductase activity | 8–10 hours | 2:1 | Moderate |

| Stanozolol | Pyrazole ring blocks aromatization | 12–24 hours | 3:1 | High |

| Cynostane | 2-cyano group stabilizes AR binding | 6–10 hours | 4:1 | Low |

Analytical and Regulatory Challenges

- Detection : Protodrol and its analogs are often mislabeled in dietary supplements (e.g., "Protodrol I Force Nutrition") . Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for identification, but isomers (e.g., 5α vs. 5β) require careful chromatographic separation .

- Legal Status : Protodrol and Madol are prohibited in sports under the World Anti-Doping Agency (WADA) guidelines. Their structural similarity complicates regulatory enforcement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.